9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole

Beschreibung

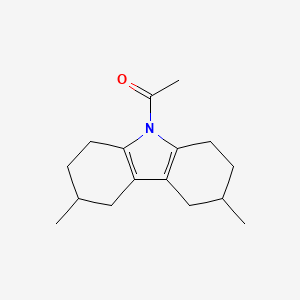

9-Acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole is a polycyclic aromatic compound featuring a carbazole core partially saturated with eight hydrogen atoms (octahydro configuration). The molecule is substituted with an acetyl group at the 9-position and methyl groups at the 3- and 6-positions. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Eigenschaften

IUPAC Name |

1-(3,6-dimethyl-1,2,3,4,5,6,7,8-octahydrocarbazol-9-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-10-4-6-15-13(8-10)14-9-11(2)5-7-16(14)17(15)12(3)18/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEPZJSJCQXALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(N2C(=O)C)CCC(C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation and methylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated carbazole derivatives.

Wissenschaftliche Forschungsanwendungen

9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and the development of new materials.

Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 9-acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups play a crucial role in modulating its activity. The compound may bind to enzymes or receptors, altering their function and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of partial saturation, acetyl, and dimethyl substituents. Below is a comparison with key analogs:

Key Observations:

- Substituent Position Matters : The acetyl group at C9 (target compound) versus C3 (3-acetyl-9-ethyl carbazole) alters electronic distribution, affecting reactivity and binding affinity .

- Saturation vs.

- Bioactivity : Chlorine (in 9-acetyl-3-chloro-9H-carbazole) and nitro groups (in 7b) enhance antimicrobial and anticancer activities, respectively, whereas methyl groups in the target compound may optimize lipophilicity for blood-brain barrier penetration .

Physicochemical Properties

- Solubility : The octahydro core and methyl groups in the target compound likely improve lipid solubility compared to polar derivatives like 2-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetic acid (), which contains a hydrophilic carboxylic acid group.

- Stability : Partial saturation reduces oxidative degradation risks relative to fully aromatic carbazoles (e.g., pyxipyrrolones in ).

Biologische Aktivität

9-Acetyl-3,6-dimethyl-2,3,4,5,6,7,8,9-octahydro-1H-carbazole is a carbazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its complex structure and potential therapeutic applications. The following sections will explore its biological activity through various studies and data.

- Molecular Formula : C₁₃H₁₅N₁O

- Molecular Weight : 201.27 g/mol

- IUPAC Name : this compound

Biological Activities

Research indicates that carbazole derivatives exhibit a range of biological activities including:

-

Anticancer Activity : Some studies have highlighted the potential of carbazole derivatives in cancer therapy. For instance:

- A derivative similar to 9-acetyl-3,6-dimethyl-carbazole showed selective inhibition of melanoma cell growth through the activation of the p53 signaling pathway . This pathway is crucial for regulating cell cycle and apoptosis.

- The compound enhanced apoptosis in cancer cells while sparing normal cells from toxicity.

- Antioxidant Properties : Carbazole derivatives have been noted for their ability to scavenge free radicals and reduce oxidative stress . This property is significant in preventing cellular damage and inflammation.

- Anti-inflammatory Effects : Research has indicated that certain carbazole derivatives can inhibit inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of carbazole derivatives similar to 9-acetyl-3,6-dimethyl-carbazole:

The biological activities of 9-acetyl-3,6-dimethyl-carbazole are attributed to several mechanisms:

- p53 Pathway Activation : This compound may activate the p53 pathway leading to increased apoptosis in cancer cells. The phosphorylation of p53 at specific serine residues enhances its activity as a tumor suppressor .

- Caspase Activation : Increased caspase activity has been correlated with apoptosis induced by this compound. Inhibition of caspases can block its apoptotic effects .

- Antioxidant Mechanisms : The ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.